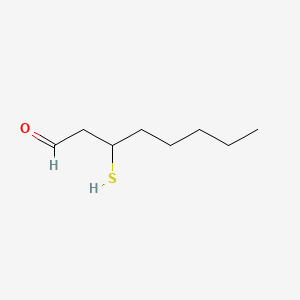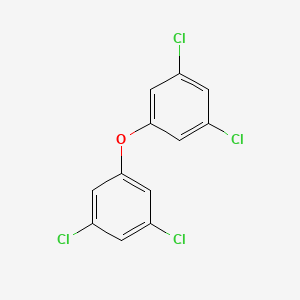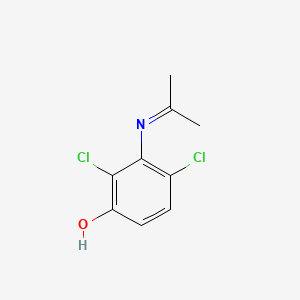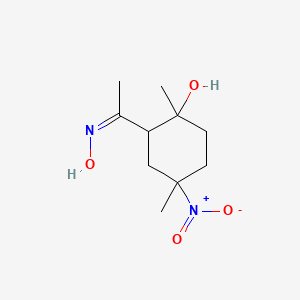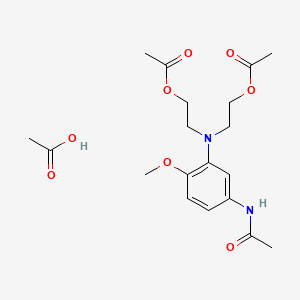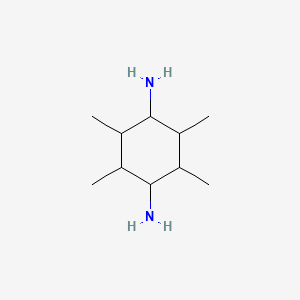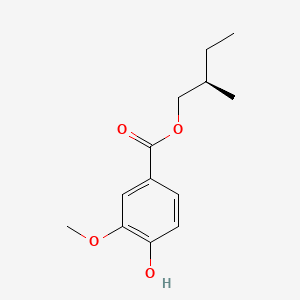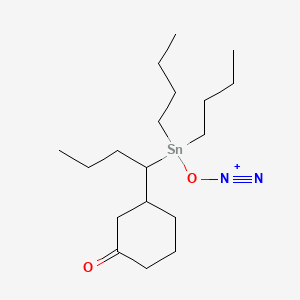
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide is a chemical compound with the molecular formula C18H38N2O2Sn and a molecular weight of 433.22 It is known for its unique structure, which includes a diazonium group, a cyclohexyl group, and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide typically involves the reaction of cyclohexylamine with tributylstannyl chloride in the presence of a diazotizing agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the diazonium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium group.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The diazonium group can be oxidized to form different nitrogen-containing compounds.
Reduction: The diazonium group can be reduced to form amines.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the diazonium group can yield cyclohexylamine, while substitution reactions can produce a variety of substituted cyclohexyl compounds .
Applications De Recherche Scientifique
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide involves the formation of reactive intermediates, such as free radicals or carbocations, which can then react with other molecules. The diazonium group is particularly reactive and can undergo various transformations, making this compound useful in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl((tributylstannyl)oxy)diazonium 1-oxide: Known for its unique combination of a diazonium group and a tributylstannyl group.
Cyclohexyl((trimethylstannyl)oxy)diazonium 1-oxide: Similar structure but with trimethylstannyl instead of tributylstannyl.
Cyclohexyl((tributylstannyl)oxy)diazonium 2-oxide: Similar structure but with a different position of the oxide group.
Propriétés
Numéro CAS |
66603-07-4 |
|---|---|
Formule moléculaire |
C18H35N2O2Sn+ |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
1-[1-[dibutyl(diazoniooxy)stannyl]butyl]-3-oxocyclohexane |
InChI |
InChI=1S/C10H17O.2C4H9.N2O.Sn/c1-2-3-5-9-6-4-7-10(11)8-9;2*1-3-4-2;1-2-3;/h5,9H,2-4,6-8H2,1H3;2*1,3-4H2,2H3;;/q;;;;+1 |
Clé InChI |
LYIDEDKLSBVWAK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(C(CCC)C1CCCC(=O)C1)O[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


